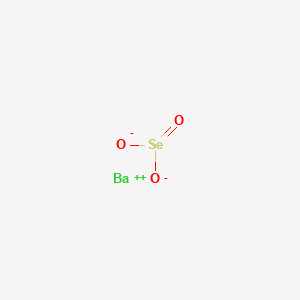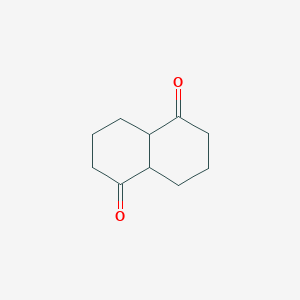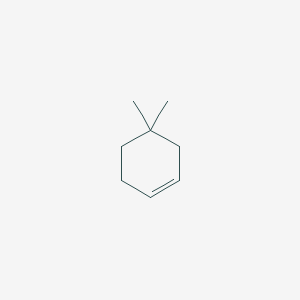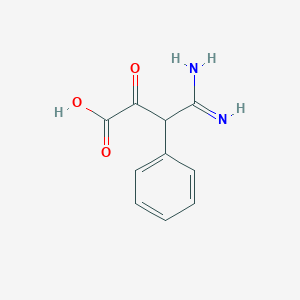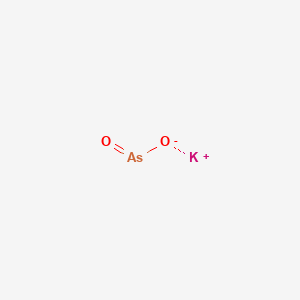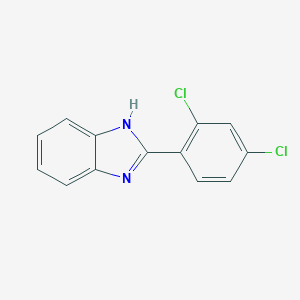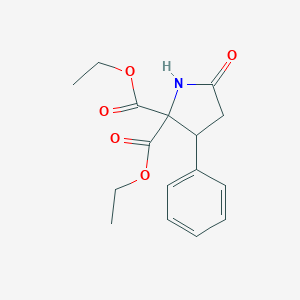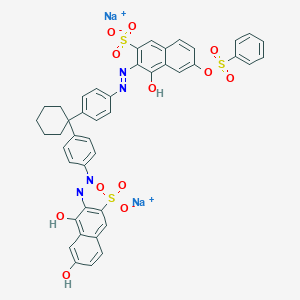
Acid red 163
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 163, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in various industries, including textiles, food, cosmetics, and pharmaceuticals. Acid Red 163 has been extensively studied for its applications in scientific research, particularly in biochemistry and physiology.
Wirkmechanismus
Acid Red 163 is a hydrophobic dye that binds to lipids and fatty acids through hydrophobic interactions. The dye molecules insert themselves into the lipid bilayer and stain the lipid droplets. The staining intensity of Acid Red 163 is proportional to the amount of lipids and fatty acids present in the sample.
Biochemische Und Physiologische Effekte
Acid Red 163 has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in various industries and scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acid Red 163 is its high specificity for lipids and fatty acids. It is a reliable staining agent that produces consistent results across different samples and experimental conditions. Acid Red 163 is also relatively inexpensive and readily available, making it a popular choice for many researchers.
However, Acid Red 163 has some limitations for lab experiments. It is a hydrophobic dye that requires organic solvents for dissolution and staining. This can limit its application in aqueous environments and living organisms. Additionally, Acid Red 163 has limited sensitivity for detecting low levels of lipids and fatty acids, which can be a drawback for some experiments.
Zukünftige Richtungen
There are several future directions for Acid Red 163 research. One potential direction is the development of new staining methods that can increase the sensitivity and specificity of Acid Red 163 for detecting lipids and fatty acids. Another direction is the application of Acid Red 163 in live-cell imaging and in vivo experiments. This would require the development of new staining protocols that can overcome the hydrophobicity of Acid Red 163 and its potential toxicity to living organisms. Finally, Acid Red 163 can be used as a model compound to study the adsorption and desorption behavior of dyes on various surfaces, which can have implications for the development of new materials and technologies.
Synthesemethoden
Acid Red 163 is synthesized by diazotizing 2-amino-4-nitrophenol and coupling it with 2-naphthol-3,6-disulfonic acid. The resulting product is then purified and dried to obtain Acid Red 163. The synthesis method of Acid Red 163 is well-established and has been optimized for industrial-scale production.
Wissenschaftliche Forschungsanwendungen
Acid Red 163 has been widely used in scientific research as a staining agent for the detection of lipids and fatty acids. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. Acid Red 163 has also been used in biochemical assays to measure the concentration of lipids and fatty acids in biological samples. Additionally, Acid Red 163 has been used as a model compound to study the adsorption and desorption behavior of dyes on various surfaces.
Eigenschaften
CAS-Nummer |
13421-53-9 |
|---|---|
Produktname |
Acid red 163 |
Molekularformel |
C44H34N4Na2O12S3 |
Molekulargewicht |
952.9 g/mol |
IUPAC-Name |
disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChI-Schlüssel |
DLMKCDGEDBPAFO-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
13421-53-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



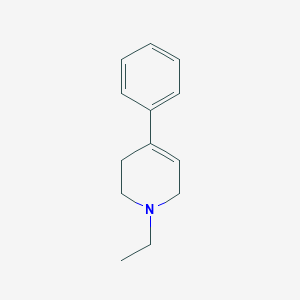
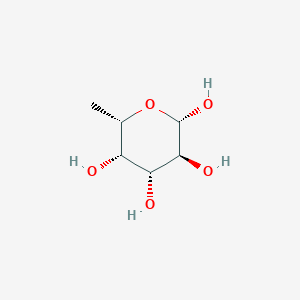
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
